(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid
Description
The compound (2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid is a structurally complex molecule featuring a pyran ring core with multiple functional groups:
- 3-acetamido group (amide linkage).
- 2,3-dihydroxy-1-methoxypropyl substituent (polar, hydrophilic moiety).
- Carboxylic acid terminus (enhances solubility and ionic interactions).
This compound shares structural homology with neuraminidase inhibitors like zanamivir and laninamivir, which are antiviral agents targeting influenza viruses .
Properties
IUPAC Name |
(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-6(19)17-10-7(15-5-16-14)3-9(13(21)22)24-12(10)11(23-2)8(20)4-18/h3,5,7-8,10-12,18,20H,4,14H2,1-2H3,(H,15,16)(H,17,19)(H,21,22)/t7-,8+,10+,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIBEJNUBJWPCY-RULNCXCMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula of the compound is . Its structure includes multiple functional groups that may contribute to its biological activity.
Structural Features
- Acetamido Group : This group may enhance the solubility and bioavailability of the compound.
- Hydrazinylmethylideneamino Group : This moiety is often associated with biological activities such as enzyme inhibition.
- Dihydroxypropyl Side Chain : The presence of hydroxyl groups can facilitate interactions with biological macromolecules.
The compound's mechanism of action involves interaction with specific biological targets, including enzymes and receptors. It is hypothesized that the hydrazinylmethylideneamino group may act as a competitive inhibitor for certain enzymatic pathways, potentially affecting metabolic processes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit antimicrobial properties. The presence of the acetamido and hydrazinyl groups suggests potential activity against various pathogens, including bacteria and fungi.
Anticancer Potential
Research indicates that compounds with similar structural features can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific interactions of this compound with cellular signaling pathways warrant further investigation.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of hydrazine compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that our compound could exhibit similar properties due to its structural analogies.
- Cytotoxicity Assays : In vitro studies have shown that related compounds induce cell death in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The target compound is compared below with three related molecules: zanamivir , laninamivir , and a derivative from molecular modeling studies (AMA) .
Structural Implications:
- The hydrazinylmethylideneamino group may enhance binding to viral neuraminidase through additional hydrogen bonds or π-π interactions, though this requires experimental validation.
Pharmacokinetic and ADME Properties
Key Observations:
- The target compound’s hydrazinylmethylideneamino group increases hydrogen bond donor capacity compared to zanamivir, which may improve target binding but reduce oral bioavailability .
Resistance Profiles and Antiviral Activity
Resistance mutations in influenza neuraminidase (e.g., Q136R/K, E119G) are well-documented for zanamivir and laninamivir .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

